4-[(E)-(2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid (non-preferred name)
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Overview
Description
4-[(E)-(2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid is a complex organic compound featuring a benzodioxin ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid typically involves multiple steps, including the formation of the benzodioxin ring and the subsequent attachment of the benzoic acid moiety. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable acylating agent to form the benzodioxin-2-ylcarbonyl intermediate. This intermediate is then reacted with hydrazine derivatives under controlled conditions to form the hydrazinylidene moiety, which is finally coupled with benzoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-(2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-(2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzodioxin ring and benzoic acid moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 4-methylbenzoic acid and 4-hydroxybenzoic acid share structural similarities with 4-[(E)-(2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid.
Benzodioxin derivatives: Compounds containing the benzodioxin ring, such as 2,3-dihydro-1,4-benzodioxin, are structurally related.
Uniqueness
The unique combination of the benzodioxin ring and the benzoic acid moiety in 4-[(E)-(2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H17N3O6 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-[(E)-[[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C19H17N3O6/c23-17(22-21-9-12-5-7-13(8-6-12)19(25)26)10-20-18(24)16-11-27-14-3-1-2-4-15(14)28-16/h1-9,16H,10-11H2,(H,20,24)(H,22,23)(H,25,26)/b21-9+ |
InChI Key |
HLNODIYSHAJOAF-ZVBGSRNCSA-N |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(=O)NN=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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